5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold known for its diverse pharmacological activities, including kinase inhibition and anticancer properties. Its structure features a 4-chlorobenzylthio group at position 5, a 4-methylbenzyl substituent at position 6, and an ethyl-methyl substitution pattern at positions 1 and 2. These substitutions likely influence its physicochemical properties (e.g., lipophilicity) and target binding. Synthetic routes for analogous compounds typically involve nucleophilic substitution or cyclization reactions, as seen in the preparation of pyrazolo-pyrimidinones via reactions of thioxopyrimidine intermediates with substituted benzyl halides.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-9-11-19(24)12-10-18)27(22(21)29)13-17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNXOPABIOYACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H20ClN4OS
- Molecular Weight : 420.93 g/mol
- Key Functional Groups :
- Pyrazolo-pyrimidine core
- Thioether linkage
- Chlorobenzyl substituent
Biological Activity Overview
Research indicates that pyrazolo-pyrimidines exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have reported that pyrazolo derivatives inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Compounds in this class have shown efficacy against both bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Antitumor Activity
A significant body of research has focused on the antitumor potential of pyrazolo-pyrimidines. For instance, studies have demonstrated that these compounds can inhibit key signaling pathways involved in cancer progression.
Case Study: Synergistic Effects with Doxorubicin
In a study examining the effects of pyrazolo derivatives in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain pyrazoles enhanced the cytotoxic effects of doxorubicin. The results indicated a synergistic interaction, particularly in the MDA-MB-231 cell line, which is known for its aggressive behavior and resistance to conventional therapies .
Antimicrobial Activity
The antimicrobial activity of pyrazolo derivatives has been extensively studied. A recent evaluation of various synthesized compounds revealed that certain pyrazolo-pyrimidines exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | Moderate |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications to the core structure, such as varying substituents on the benzyl groups or altering the thioether linkage, can significantly impact potency and selectivity.
Key Findings:
- Chlorine Substitution : The presence of chlorine in the benzyl group enhances antimicrobial activity.
- Alkyl Chain Variation : The length and branching of alkyl chains on the pyrazole ring influence antitumor efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and functional features of the target compound with related pyrazolo-pyrimidinone derivatives:
Key Findings:
Substituent Effects on Lipophilicity :
- The target compound’s 4-chlorobenzylthio and 4-methylbenzyl groups likely increase lipophilicity compared to derivatives with polar groups (e.g., hydroxyl or sulfonyl). This may enhance membrane permeability but reduce aqueous solubility.
- In contrast, the sulfonyl-piperazine group in improves solubility, making it more suitable for oral administration.
Biological Activity Trends: Phenacylthio derivatives (e.g., compounds in ) exhibit moderate phosphodiesterase (PDE) inhibition, suggesting that the thioether linkage at position 5 is critical for enzyme interaction.
Synthetic Flexibility: The target compound’s synthesis aligns with methods for pyrazolo-pyrimidinones involving nucleophilic substitution (e.g., thiol displacement). However, its benzylthio group requires careful optimization to avoid steric hindrance during cyclization.
Q & A
Q. What are the optimal synthetic routes for this pyrazolo-pyrimidine derivative, and how is its purity confirmed?
The synthesis typically involves multi-step pathways, including cyclization and functional group modifications. Key steps include:
- Nucleophilic substitution for introducing the 4-chlorobenzylthio group .
- Microwave-assisted synthesis to enhance reaction efficiency and yield (e.g., 30–45% yields reported for analogous compounds) .
- Use of polar aprotic solvents (e.g., DMF, THF) and catalysts like K₂CO₃ to facilitate coupling reactions . Purity confirmation:
- NMR spectroscopy (¹H/¹³C) for structural validation, focusing on aromatic proton splitting patterns and methyl/ethyl group signals .
- Mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. Which in vitro assays are recommended for preliminary toxicity screening?
- Cell viability assays (e.g., MTT) using human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines to determine IC₅₀ values .
- Hemolytic activity testing to assess erythrocyte membrane disruption .
- Ames test for mutagenicity potential, though metabolic activation systems (S9 fraction) may be required .
Q. How can crystallinity and solubility be experimentally determined?
- Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic forms .
- Powder X-ray Diffraction (PXRD) for crystallinity analysis .
- HPLC-based solubility assays in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) .
Advanced Questions
Q. What strategies improve structure-activity relationship (SAR) studies for this compound?
- Systematic substituent variation : Replace the 4-chlorobenzyl or 4-methylbenzyl groups with electron-withdrawing/donating analogs to modulate bioactivity .
- Bioisosteric replacements : Substitute the thioether linkage with sulfone or sulfonamide groups to enhance metabolic stability .
- Analytical validation : Use 2D NMR (COSY, NOESY) and X-ray crystallography (if crystals are obtainable) to correlate stereoelectronic effects with activity .
Q. How can molecular docking resolve contradictions in reported enzyme inhibition data?
- Target prioritization : Dock the compound against kinases (e.g., CDK2) or proteases (e.g., HIV-1 protease) using AutoDock Vina, focusing on binding affinity (ΔG) and pose validation via MD simulations .
- Free energy perturbation (FEP) to quantify substituent effects on binding .
- Cross-validate with enzymatic assays (e.g., fluorescence-based kinase inhibition) to reconcile computational and experimental IC₅₀ discrepancies .
Q. What experimental design optimizes metabolic stability studies?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution MS (HRMS) and tandem MS/MS to characterize phase I/II metabolites .
- CYP450 inhibition screening to assess drug-drug interaction risks .
Q. How can reaction conditions mitigate low yields in multi-step syntheses?
- Design of Experiments (DoE) : Optimize temperature, solvent, and catalyst ratios using response surface methodology (RSM) .
- Flow chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- In-line purification : Integrate scavenger resins or liquid-liquid extraction to remove byproducts .
Data Contradiction Analysis
Q. How to address conflicting reports on biological activity across derivatives?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and control data (e.g., reference inhibitors) .
- Orthogonal assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill kinetics .
- Structural reanalysis : Re-examine NMR/MS data to confirm if reported discrepancies stem from isomeric impurities .
Methodological Tables
Table 1: Key Synthetic Parameters for Analogous Compounds
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12 h | 35% | |
| Thioether formation | Microwave, 150°C, K₂CO₃, 30 min | 45% | |
| Purification | Column chromatography (SiO₂, EtOAc) | >95% |
Table 2: In Vitro Toxicity Profile (Example)
| Assay | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| MTT viability | HepG2 | 12.3 | |
| Hemolytic activity | Human RBCs | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
